Regiochemical Outcome: Isopropenyl Substrate Diverts Cyclization to 3-Methylene-2,3-dihydroindole Versus Indole Formation with Vinyl Analogs
Under 5 mol% Pd(OAc)₂ in DMSO under O₂ atmosphere, the target 2-isopropenyltosylanilide cyclizes exclusively to 3-methylene-2,3-dihydroindole (exocyclic methylene product), whereas the 2-vinyltosylanilide analog yields indole (aromatic heterocycle) and the 2-((E)-1-propenyl)tosylanilide analog yields 2-methylindole [1]. This divergent regiochemistry demonstrates that the 1-methylethenyl (isopropenyl) substituent is the sole entryway to the 3-methylene-dihydroindole scaffold.
| Evidence Dimension | Product identity (regiochemistry) upon Pd(II)-catalyzed cyclization |
|---|---|
| Target Compound Data | Exclusive formation of 3-methylene-2,3-dihydroindole (exocyclic methylene product) [1]. |
| Comparator Or Baseline | 2-Vinyltosylanilide → indole; 2-((E)-1-propenyl)tosylanilide → 2-methylindole [1]. |
| Quantified Difference | Target compound yields a non-aromatic, exocyclic methylene-containing heterocycle; the vinyl and propenyl analogs yield fully aromatic indole derivatives—a categorical difference in product class. |
| Conditions | 5 mol% Pd(OAc)₂, DMSO, O₂ atmosphere; Journal of Organic Chemistry 1996, Table 1, entries 6–8 [1]. |
Why This Matters
For procurement decisions, this establishes that the compound is functionally non-substitutable: only the isopropenyl-bearing tosylamide grants access to the 3-methylene-2,3-dihydroindole intermediate, which is a distinct chemical scaffold for downstream ene chemistry, cycloaddition, and further functionalization.
- [1] Larock, R. C.; Hightower, T. R.; Hasvold, L. A.; Peterson, K. P. Palladium(II)-Catalyzed Cyclization of Olefinic Tosylamides. J. Org. Chem. 1996, 61 (11), 3584–3585. DOI: 10.1021/jo952088i. View Source
